Methyl 4-(hydroxymethyl)-3-methoxybenzoate
CAS No.: 79236-96-7
Cat. No.: VC5603835
Molecular Formula: C10H12O4
Molecular Weight: 196.202
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79236-96-7 |
---|---|
Molecular Formula | C10H12O4 |
Molecular Weight | 196.202 |
IUPAC Name | methyl 4-(hydroxymethyl)-3-methoxybenzoate |
Standard InChI | InChI=1S/C10H12O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5,11H,6H2,1-2H3 |
Standard InChI Key | DQEZWNXDNYVFND-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)OC)CO |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of methyl 4-(hydroxymethyl)-3-methoxybenzoate is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol . The structure (Fig. 1) features:
-
A benzoate core with a methyl ester at the 1-position.
-
A methoxy group (-OCH₃) at the 3-position.
-
A hydroxymethyl group (-CH₂OH) at the 4-position.
Fig. 1: 2D structure of methyl 4-(hydroxymethyl)-3-methoxybenzoate.
Key Structural Identifiers:
-
SMILES:
COC1=C(C=CC(=C1)C(=O)OC)CO
-
Predicted Collision Cross Section (CCS): 140.5 Ų for [M+H]⁺ adduct .
Synthesis and Reaction Pathways
Primary Synthetic Route
The most documented synthesis involves the hydrolysis of methyl 4-(bromomethyl)-3-methoxybenzoate under basic conditions :
Reaction Conditions:
-
Substrate: Methyl 4-(bromomethyl)-3-methoxybenzoate (1 g, 3.9 mmol).
-
Reagents: Water, NaHCO₃ (3.5 g, 42 mmol), tetrabutylammonium bromide (0.2 g, 0.624 mmol).
-
Temperature: 70°C for 5 hours.
Mechanism: Nucleophilic substitution (SN2) where bromide is replaced by a hydroxyl group.
Physicochemical Properties
¹H NMR (CDCl₃, 300 MHz):
-
δ 7.62 (dd, J = 11.7, 12.6 Hz, 1H, aromatic),
-
δ 7.57 (s, 1H, aromatic),
-
δ 7.46 (dd, J = 0.9, 4.5 Hz, 1H, aromatic),
-
δ 4.66 (s, 2H, -CH₂OH),
-
δ 3.85 (s, 3H, -OCH₃),
Mass Spectrometry (EI):
Applications and Biological Activity
Pharmaceutical Intermediate
The compound is a precursor in synthesizing kinase inhibitors like gefitinib, though one route was retracted due to reproducibility issues . Its hydroxymethyl group allows further functionalization, such as oxidation to carboxylic acids or etherification.
Antifeedant Properties
Hydroxy-methoxybenzoate derivatives exhibit antifeedant activity against pests like the pine weevil (Hylobius abietis) . While specific data for this compound is limited, structural analogs show EC₅₀ values < 1 mM in feeding deterrence assays .
Supplier | Purity | Price (1g) |
---|---|---|
Ambeed, Inc. | 97% | $55.20 |
CymitQuimica | 98% | €186.00 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume